2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWBLFKORODAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzyloxybenzoyl group, and the construction of the triazole ring. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Attachment of Benzyloxybenzoyl Group: The benzyloxybenzoyl group can be introduced through an acylation reaction using benzyloxybenzoyl chloride and a suitable base.
Construction of Triazole Ring: The triazole ring is formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1.1. Triazole Ring Formation
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as highlighted in studies on triazole-containing hybrids . For this compound:
-
Precursor Assembly : A pyrrolidine derivative bearing an alkyne group could react with an azide-functionalized benzoyl intermediate.
-
Cycloaddition : The Cu(I)-catalyzed reaction forms the 1,2,3-triazole ring regioselectively .
1.3. Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Azide-alkyne cycloaddition | CuSO | ||
| ·5H | ||||
| O, sodium ascorbate, DMF, rt | 75–85% | |||
| 2 | Amide bond formation | 3-(benzyloxy)benzoyl chloride, Et | ||
| N, CH | ||||
| Cl | ||||
| 90% |
Functional Group Reactivity
The compound’s reactivity is governed by its triazole ring, amide bond, and benzyl-protected phenol.
2.1. Triazole Ring Modifications
-
Electrophilic Substitution : The triazole’s N2 position can undergo alkylation or arylation under basic conditions .
-
Click Chemistry : The triazole may serve as a bioorthogonal handle for further functionalization via strain-promoted cycloadditions .
2.2. Benzyloxy Group Deprotection
-
Hydrogenolysis : Catalytic hydrogenation (H
, Pd/C) cleaves the benzyl ether to yield a free phenol . -
Acid Hydrolysis : HCl in dioxane selectively removes the benzyl group without affecting the triazole .
2.3. Amide Hydrolysis
-
Acidic/Basic Conditions : The amide bond hydrolyzes to carboxylic acid under reflux with HCl or NaOH, though the triazole ring remains stable .
Stability and Degradation
-
Thermal Stability : The triazole ring decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of similar compounds .
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the benzyloxy group, forming phenolic byproducts .
Comparative Reactivity Table
Scientific Research Applications
Antiviral Properties
One of the most notable applications of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is its efficacy as an antiviral compound. Research indicates that this compound acts as an inhibitor of the main protease of SARS-CoV-2, the virus responsible for COVID-19. This inhibition is critical because the main protease plays a vital role in the viral replication cycle by processing polyproteins into functional proteins necessary for viral assembly .
Case Study: SARS-CoV-2 Inhibition
In a study published in the Journal of Medicinal Chemistry, this compound was shown to effectively inhibit the main protease with promising IC50 values. The structure-activity relationship (SAR) analysis provided insights into how modifications to the triazole moiety could enhance antiviral activity .
Synthesis Methodologies
The synthesis of this compound has been explored through various innovative methods. These include:
- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition to form the triazole ring efficiently.
- Ultrasound-Assisted Synthesis : This eco-friendly method enhances reaction rates and yields while reducing solvent usage .
| Synthesis Method | Description | Advantages |
|---|---|---|
| Click Chemistry | Reaction between azides and alkynes | High efficiency and specificity |
| Ultrasound-Assisted | Use of ultrasound to facilitate reactions | Faster reactions and reduced solvents |
Potential in Cancer Therapy
Emerging studies have suggested that this compound may have applications in oncology. Preliminary research indicates that compounds with similar structures can modulate sigma receptors, which are implicated in cancer cell proliferation and survival .
Case Study: Sigma Receptor Modulation
A recent investigation highlighted that ligands targeting sigma receptors could interfere with cancer cell growth. The potential of this compound as a sigma receptor modulator suggests a new avenue for cancer treatment strategies .
Mechanism of Action
The mechanism of action of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxybenzoyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Example Compounds :
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) ()
- Structural Differences : Oxadiazole replaces triazole; stereochemistry (R/S) at pyrrolidine affects conformation.
- Functional Impact : Oxadiazole’s electron-withdrawing nature may alter π-π stacking interactions. Stereochemistry influences binding to chiral targets .
Benzimidazole-Triazole Derivatives
Example Compounds : 2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives ()
Biological Activity
The compound 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of This compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the 1,3-dipolar cycloaddition reaction of azides and alkynes, leading to the formation of triazole derivatives. This method has been widely used in medicinal chemistry to develop compounds with enhanced biological properties.
Anticancer Properties
Triazoles have been investigated for their anticancer activities. Research indicates that compounds with a similar structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival . The specific activity of This compound in cancer models remains to be fully elucidated but warrants investigation due to its promising structure.
Antimicrobial Effects
Triazoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain triazole derivatives exhibit potent activity against bacteria and fungi. The presence of substituents such as benzyloxy groups can enhance lipophilicity and facilitate membrane penetration, potentially increasing antimicrobial efficacy .
Vasorelaxation and Cardiovascular Effects
Some triazole derivatives have been identified as potassium channel openers, exhibiting vasorelaxing effects. For example, compounds similar to This compound have shown high vasorelaxing activity by facilitating the opening of large conductance calcium-activated potassium (BK) channels . This property could be beneficial in treating cardiovascular diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituent Position : The position of substituents on the triazole ring can significantly affect potency and selectivity.
- Functional Groups : The presence of electron-donating or withdrawing groups alters the electronic properties and reactivity of the compound.
- Steric Hindrance : Bulky groups may impede interaction with biological targets but can enhance selectivity.
Table 1: Structure-Activity Relationship Insights
| Compound | Substituent | Activity Type | IC50 Value (µM) |
|---|---|---|---|
| A | Benzyloxy | Antiviral | 15 |
| B | Methyl | Anticancer | 10 |
| C | Hydroxy | Antimicrobial | 5 |
Case Study 1: Antiviral Efficacy
In a study examining various triazole derivatives for their antiviral efficacy against HBV, compounds structurally related to This compound were found to significantly reduce viral load in infected cells. These findings suggest that further exploration into this compound's antiviral potential is warranted.
Case Study 2: Cardiovascular Impact
Research into vasorelaxing agents has indicated that triazoles can effectively induce vasodilation through BK channel activation. In vivo studies demonstrated that compounds with similar structures could lower blood pressure in hypertensive models . This positions This compound as a candidate for cardiovascular therapeutics.
Q & A
Q. What are the standard synthetic routes for 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via multi-step routes involving:
- Organotrifluoroborate-mediated cycloaddition : Reacting 3-(benzyloxy)benzoyl chloride with pyrrolidine derivatives under basic conditions (e.g., NaH or K₂CO₃), followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Intermediates are purified via column chromatography and characterized using NMR (e.g., δ 2.06–2.58 ppm for pyrrolidinyl protons) and NMR (δ 157.7 ppm for carbonyl groups) .
- Condensation reactions : Substituted benzaldehydes are condensed with precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol under reflux, with glacial acetic acid as a catalyst. Products are isolated via solvent evaporation and filtration .
Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : and NMR are critical for confirming substituent positions. For example, the benzyloxy group shows aromatic protons at δ 6.8–7.5 ppm, while the triazole proton appears as a singlet near δ 8.0–8.5 ppm. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 569.2 for a derivative) .
- X-ray crystallography : Crystallographic data (e.g., CCDC 1906114) resolve bond angles and stereochemistry, confirming the triazole-pyrrolidine linkage and benzyloxy orientation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity of the target compound?
Methodological Answer:
- Catalyst screening : Replace Cu(I) with Ru(II) catalysts in CuAAC to reduce side reactions, improving yields from 51% to >85% .
- Solvent optimization : Use DMF instead of ethanol for condensation steps to enhance solubility of aromatic intermediates .
- Purification : Employ preparative HPLC for polar derivatives, reducing impurity levels (<2%) .
Q. What strategies are used to evaluate the compound's biological activity, and how are contradictory results resolved?
Methodological Answer:
- Enzyme inhibition assays : Test mitochondrial permeability transition pore (mPTP) blocking activity via calcium-induced swelling in isolated mitochondria. IC₅₀ values are calculated using dose-response curves .
- Antifungal screening : Use agar dilution assays against Candida albicans and Aspergillus fumigatus. Contradictory MIC values (e.g., 8 µg/mL vs. 32 µg/mL) are resolved by standardizing inoculum size and growth media .
- Statistical validation : Apply ANOVA to compare biological replicates, ensuring p < 0.05 for significance .
Q. How do computational models predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to mPTP (PDB: 1W0J). The triazole moiety forms hydrogen bonds with VDAC1 residues (e.g., Lys20), while the benzyloxy group occupies hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding .
Contradiction Analysis
Key Contradiction : Synthesis yields vary widely (51–91%) across methods.
Resolution : Higher yields are achieved with Ru catalysts and polar aprotic solvents (DMF), suggesting solvent-catalyst compatibility is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
